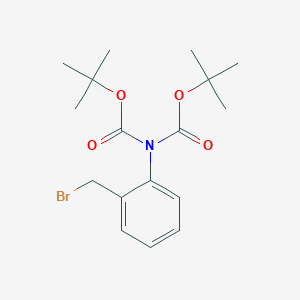
Di-tert-Butyl (2-(bromomethyl)phenyl)imidodicarbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di-tert-Butyl (2-(bromomethyl)phenyl)imidodicarbonate is an organic compound with the molecular formula C17H24BrNO4 and a molecular weight of 386.28 g/mol . This compound is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to an imidodicarbonate moiety. It is commonly used in organic synthesis and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-Butyl (2-(bromomethyl)phenyl)imidodicarbonate typically involves the reaction of 2-(bromomethyl)phenylamine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Di-tert-Butyl (2-(bromomethyl)phenyl)imidodicarbonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol.
Oxidation Reactions: Oxidation of the bromomethyl group can lead to the formation of aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in these reactions, often in anhydrous ether or THF.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed, usually in aqueous or organic solvents.
Major Products Formed
Substitution Reactions: The major products are substituted phenylimidodicarbonates.
Reduction Reactions: The major products are primary amines or alcohols.
Oxidation Reactions: The major products are aldehydes or carboxylic acids.
科学研究应用
Di-tert-Butyl (2-(bromomethyl)phenyl)imidodicarbonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is employed in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: It is used in the development of pharmaceuticals and as a precursor in the synthesis of drug candidates.
Industry: The compound finds applications in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Di-tert-Butyl (2-(bromomethyl)phenyl)imidodicarbonate involves the interaction of the bromomethyl group with nucleophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds. The imidodicarbonate moiety acts as a protecting group, stabilizing the intermediate species and facilitating the reaction. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
相似化合物的比较
Di-tert-Butyl (2-(bromomethyl)phenyl)imidodicarbonate can be compared with other similar compounds such as:
Di-tert-Butyl (2-(2-bromoethyl)phenyl)imidodicarbonate: This compound has a similar structure but with an ethyl group instead of a methyl group.
Di-tert-Butyl (4-(bromomethyl)phenyl)imidodicarbonate: This compound has the bromomethyl group attached to the para position of the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the imidodicarbonate moiety, which provides stability and versatility in various synthetic applications.
属性
分子式 |
C17H24BrNO4 |
|---|---|
分子量 |
386.3 g/mol |
IUPAC 名称 |
tert-butyl N-[2-(bromomethyl)phenyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C17H24BrNO4/c1-16(2,3)22-14(20)19(15(21)23-17(4,5)6)13-10-8-7-9-12(13)11-18/h7-10H,11H2,1-6H3 |
InChI 键 |
BNEVRCBQXNPAHS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N(C1=CC=CC=C1CBr)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13659860.png)
![Methyl 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13659875.png)

![[(10S,23S)-23-amino-10-ethyl-18-fluoro-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-10-yl] methanesulfonate;dihydrate](/img/structure/B13659889.png)
![3-[(1R)-1-aminoethyl]-4-fluoro-benzonitrile;hydrochloride](/img/structure/B13659891.png)
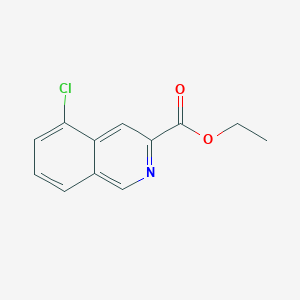
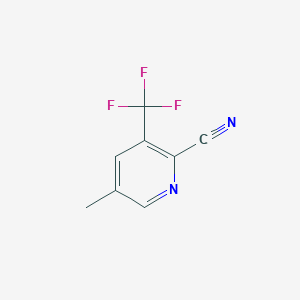
![8-Fluoroimidazo[1,5-a]pyridine](/img/structure/B13659920.png)
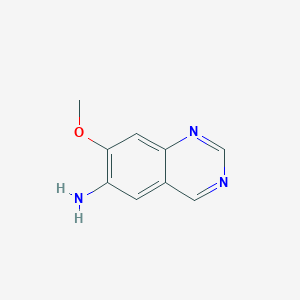
![4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]phenyl]phenyl]anilino)benzaldehyde](/img/structure/B13659929.png)
![N-(4-Iodophenyl)-N-methyl-2-[[2-(2-pyridyl)-4-quinazolyl]oxy]propanamide](/img/structure/B13659932.png)
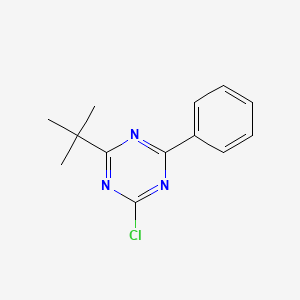
![2-Bromo-5-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13659938.png)
![1,3-Propanediol, 2-(hydroxymethyl)-2-[(phenylmethoxy)methyl]-](/img/structure/B13659949.png)
